Functional Classification Divergence: β-Lactamase Inhibition versus Direct Antibacterial Activity
Antibacterial agent 49 exhibits a fundamentally different functional classification from several structurally related examples within the same patent family WO2013030735A1 . While Antibacterial agents 39, 42, and 45 are explicitly characterized as compounds that reduce the MIC of ceftazidime—a functional signature consistent with β-lactamase inhibitory activity—Antibacterial agent 49 is catalogued solely as an antibacterial agent without any reported β-lactamase potentiation property . This functional divergence is meaningful because the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold is the core structure of avibactam, a clinically approved β-lactamase inhibitor; certain derivatives within this chemical space retain inhibitory activity while others demonstrate direct antibacterial effects [1]. The absence of reported β-lactamase inhibition data for Antibacterial agent 49 means that researchers cannot assume functional interchangeability with the ceftazidime-potentiating analogs .
| Evidence Dimension | Functional classification / primary mode of activity |
|---|---|
| Target Compound Data | Antibacterial agent 49 (Example 12): Catalogued as antibacterial agent; no reported β-lactamase inhibition activity or ceftazidime MIC reduction |
| Comparator Or Baseline | Antibacterial agents 39, 42, and 45: Explicitly described as compounds that 'reduce the MIC of Ceftazidime' (β-lactamase inhibitor phenotype) |
| Quantified Difference | Functional divergence: comparator compounds demonstrate ceftazidime-potentiating activity; target compound has no reported β-lactamase inhibitory function |
| Conditions | Patent WO2013030735A1 disclosure; vendor technical specifications |
Why This Matters
This functional classification distinction directly informs experimental design—researchers seeking a β-lactamase inhibitor should not substitute Antibacterial agent 49 for agents 39, 42, or 45 without independent validation of activity.
- [1] Patel PA, Patil VJ, Tadiparthi R, Patel MV. 1,6-diazabicyclo[3,2,1]octan-7-one derivatives and their use in the treatment of bacterial infections. Patent WO2013030735A1, 2013. View Source
